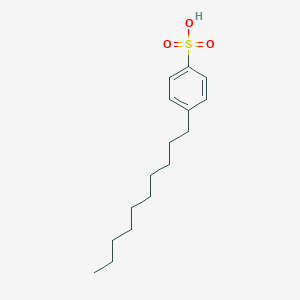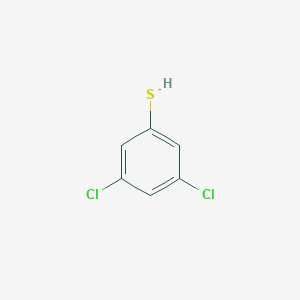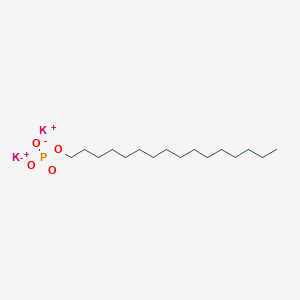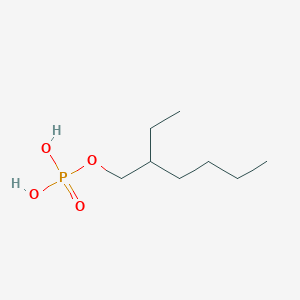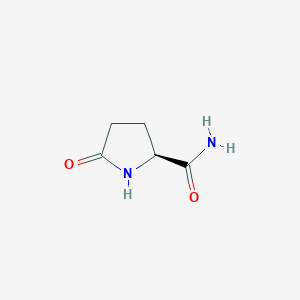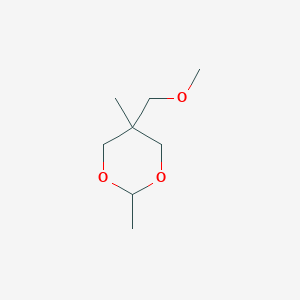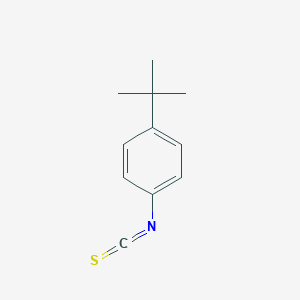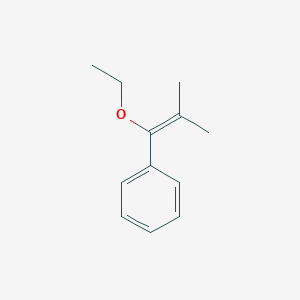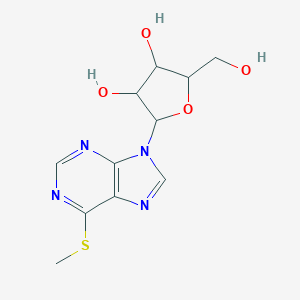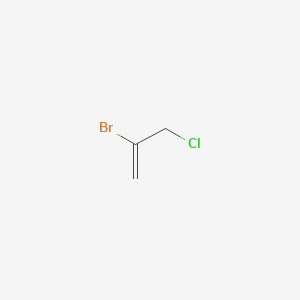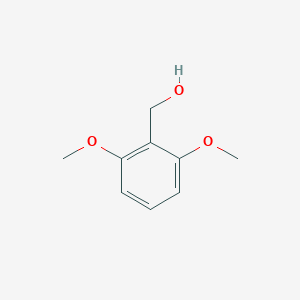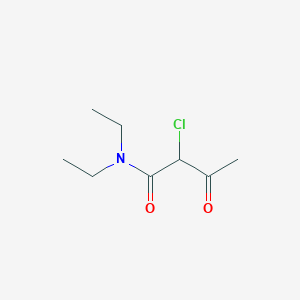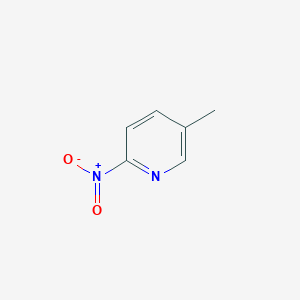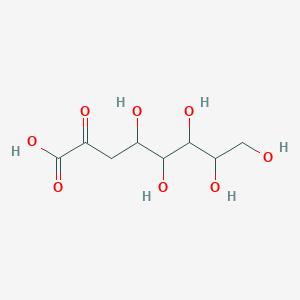
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid, also known as PHOOA, is a rare molecule that has recently garnered attention in the scientific community. Its unique structure and properties make it a promising candidate for various research applications. In
Mechanism Of Action
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's mechanism of action is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in cancer cell growth and inflammation.
Biochemical And Physiological Effects
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation products. In addition, it may reduce inflammation and inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's unique properties make it a promising candidate for various lab experiments. It has a high purity level and is relatively easy to synthesize. However, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid is a rare molecule, and its availability may be limited. In addition, more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid research. One area of interest is its potential use in cancer treatment. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has shown promise in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential use in treating inflammatory diseases. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's anti-inflammatory effects make it a promising candidate for further research in this area. Finally, more research is needed to fully understand 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's mechanism of action and potential applications in various scientific fields.
Conclusion:
In conclusion, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid is a rare molecule with unique properties that make it a promising candidate for various scientific research applications. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a particularly promising candidate for further research. While more research is needed to fully understand its mechanism of action and potential applications, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's potential for scientific research is undeniable.
Synthesis Methods
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid can be synthesized through a multistep process starting from D-gluconic acid. The process involves oxidation, reduction, and esterification reactions. The final product is a white crystalline powder with a high purity level.
Scientific Research Applications
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has shown potential in various scientific research applications. It has been studied for its antioxidant properties, as well as its ability to inhibit the growth of cancer cells. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
properties
CAS RN |
1069-03-0 |
|---|---|
Product Name |
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid |
Molecular Formula |
C8H14O8 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16) |
InChI Key |
KYQCXUMVJGMDNG-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
synonyms |
(D-manno)-isomer of 2-keto-3-deoxyoctonate 2-keto-3-deoxy-D-manno-octonic acid 2-keto-3-deoxyoctonate 2-keto-3-deoxyoctulosonic acid 3-deoxy-2-octulosonic acid 3-deoxy-8-manno-oct-2-ulosonic acid 3-deoxy-alpha-D-manno-2-octulosonic acid 3-deoxy-D-manno-oct-2-ulosonic acid 3-deoxy-D-manno-octulosonic acid 3-deoxy-D-mannoctulosonate 3-deoxy-D-mannooctulosonate 3-KDO ion(1-),(D)-isomer of 2-keto-3-deoxyoctonate KDO cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



